2-(甲硫基)-1H-咪唑-4(5H)-酮

描述

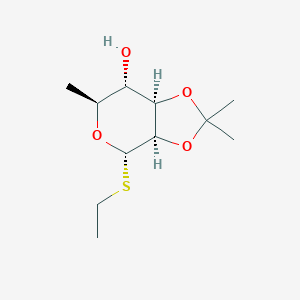

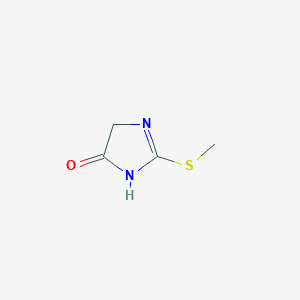

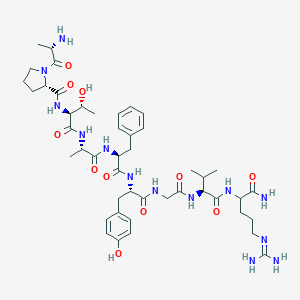

2-(Methylthio)-1H-imidazol-4(5H)-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms. The presence of a methylthio group at the second position of the imidazole ring can influence the compound's reactivity and interaction with other molecules, making it a point of interest in various chemical syntheses and studies.

Synthesis Analysis

The synthesis of imidazole derivatives, including those with a methylthio substituent, has been explored through various methods. One approach involves the one-pot synthesis of trisubstituted imidazoles, which can be achieved by reacting monothio-1,3-diketones with α-substituted methylamines and sodium nitrite, followed by base-mediated intramolecular cyclization . Another method includes the reaction of carbon disulfide with 1,3-dimethyl-4-cyano-5-aminoimidazolidine-2-thione, leading to the formation of imidazo[4,5-d]pyrimidine derivatives . Additionally, 4,5-dihydro-2-(methylthio)-1H-imidazoles can be synthesized by condensation with active methylene compounds, followed by various addition and cyclocondensation reactions .

Molecular Structure Analysis

The molecular structure of 2-(methylthio)-1H-imidazol-4(5H)-one derivatives can be characterized using spectroscopic techniques such as nuclear Overhauser effect spectroscopy and NMR spectroscopy . X-ray diffraction studies have been used to determine the molecular and crystal structures of transition metal complexes with related imidazole ligands, providing insight into the coordination environment and geometry around the metal center .

Chemical Reactions Analysis

Imidazole derivatives, including those with a methylthio group, can participate in a variety of chemical reactions. For instance, they can undergo alkylation reactions to form N-methylated products . They can also react with esters of α,β-unsaturated acids to form imidazo[1,2-a]pyridines or with diethyl azodicarboxylate to yield addition products . Transition metal complexes of these imidazoles have been synthesized and studied for their electrochemical behavior, suggesting potential applications in catalysis and materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(methylthio)-1H-imidazol-4(5H)-one derivatives are influenced by their molecular structure. The presence of substituents on the imidazole ring can affect properties such as solubility, melting point, and reactivity. The electronic and magnetic properties of metal complexes containing these ligands can be studied using electronic spectroscopy and magnetic susceptibility measurements . The electrochemical properties of the imidazole derivatives and their complexes can be investigated to understand their oxidation and reduction mechanisms .

科学研究应用

合成和化学转化

- 微波辅助合成:2-(甲硫基)-1H-咪唑-4(5H)-酮在微波照射条件下用于合成新型海因酮衍生物,展示了其在亲核取代反应中的实用性 (Kamila, Ankati, & Biehl, 2011)。

- 甲亚咪唑啉的形成:它与活性甲亚基化合物反应,形成取代的甲亚咪唑啉,展示了其反应多样性 (Huang & Tzai, 1986)。

催化和不对称合成

- 对映选择性合成:该化合物被引入作为不对称合成中的亲核α-氨基酸等效物,实现了四取代立体异构中心的构建,并直接获得N-取代的α-氨基酸衍生物 (Etxabe等,2015)。

抗肿瘤活性和分子建模

- 苯磺酰胺的合成:从2-(甲硫基)-1H-咪唑-4(5H)-酮合成的新型苯磺酰胺对各种癌细胞系表现出显著的细胞毒活性,突显了其在癌症研究中的潜力 (Tomorowicz et al., 2020)。

光化学研究

- 光化学重排:该化合物在含水溶液中经历光化学重排,导致多种产物的形成,凸显了其在光化学应用中的潜力 (Pfoertner & Daly, 1987)。

方法学进展

- 区域特异性合成:它用于咪唑的区域特异性合成,促进了合成方法学的进展 (Delest et al., 2008)。

绿色化学应用

- 一锅法合成:通过一锅法合成复杂多环结构,展示了其在绿色化学中的实用性,强调了其在环保化学过程中的作用 (Mohammadi, Taheri, & Amouzegar, 2016)。

在新化合物合成中的作用

- 组胺类似物的合成:它已被用于合成组胺的新类似物,展示了其在生物活性化合物创制中的应用 (Paetzel & Liebscher, 1992)。

电生理研究

- 电化学研究:该化合物参与与过渡金属形成络合物的合成,为其电化学行为提供了见解,并在电生理学中的应用 (Beloglazkina et al., 2005)。

属性

IUPAC Name |

2-methylsulfanyl-1,4-dihydroimidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-8-4-5-2-3(7)6-4/h2H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZPAAYLMUOGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dihydro-2-(methylthio)-4H-Imidazol-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide](/img/structure/B128289.png)